molecular formula C15H12BrClO3S B2986526 3-[(4-Bromophenyl)sulfonyl]-1-(4-chlorophenyl)-1-propanone CAS No. 331460-27-6

3-[(4-Bromophenyl)sulfonyl]-1-(4-chlorophenyl)-1-propanone

Cat. No.: B2986526
CAS No.: 331460-27-6
M. Wt: 387.67
InChI Key: PAYZHROFSRBWAX-UHFFFAOYSA-N
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Description

3-[(4-Bromophenyl)sulfonyl]-1-(4-chlorophenyl)-1-propanone is a sulfonyl-substituted propanone derivative characterized by a bromophenylsulfonyl group at the 3-position and a 4-chlorophenyl group at the 1-position of the propanone backbone. Its molecular formula is C₁₅H₁₂BrClO₂S (molar mass: 403.68 g/mol).

Properties

IUPAC Name

3-(4-bromophenyl)sulfonyl-1-(4-chlorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClO3S/c16-12-3-7-14(8-4-12)21(19,20)10-9-15(18)11-1-5-13(17)6-2-11/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYZHROFSRBWAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCS(=O)(=O)C2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Bromophenyl)sulfonyl]-1-(4-chlorophenyl)-1-propanone typically involves the reaction of 4-bromobenzenesulfonyl chloride with 4-chlorophenylpropanone under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl ketone linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromophenyl)sulfonyl]-1-(4-chlorophenyl)-1-propanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce sulfoxides, sulfones, alcohols, or amines .

Scientific Research Applications

3-[(4-Bromophenyl)sulfonyl]-1-(4-chlorophenyl)-1-propanone has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-Bromophenyl)sulfonyl]-1-(4-chlorophenyl)-1-propanone involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and halogen groups play a crucial role in its reactivity and binding affinity to various biological molecules. These interactions can lead to the modulation of enzymatic activities or disruption of cellular processes, contributing to its observed biological effects .

Comparison with Similar Compounds

Substituent Variations: Sulfonyl vs. Thio/Sulfanyl Groups

  • 3-((4-Bromophenyl)thio)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)-1-propanone (CAS RN: 329779-48-8): Key Difference: Replaces the sulfonyl group with a sulfanyl (thio) group. Impact: The thio group is less oxidized, reducing hydrogen-bonding capacity and altering electronic effects. The methoxyphenyl substituent introduces electron-donating properties, contrasting with the electron-withdrawing chlorophenyl group in the target compound. Applications: Likely differs in solubility and reactivity due to reduced polarity .

Propanone Derivatives with Heterocyclic Moieties

  • 1-(4-Bromophenyl)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl]propan-1-one (IIIa): Key Difference: Incorporates a 1,3,4-oxadiazole ring at the 3-position. Biological Activity: Exhibits anti-inflammatory effects (59.5% suppression of carrageenan-induced paw edema at 100 mg/kg) with a low severity index (SI = 0.75), suggesting lower toxicity compared to indomethacin (SI = 2.67) .

ALDH Inhibitors: Piperidinyl vs. Sulfonyl Substituents

  • Aldi-4 (1-(4-chlorophenyl)-3-(1-piperidinyl)-1-propanone hydrochloride): Key Difference: Replaces sulfonyl with a piperidinyl group. Pharmacological Role: Functions as an aldehyde dehydrogenase (ALDH) inhibitor, highlighting how substituent choice directs biological targeting . Electronic Effects: The basic piperidinyl group introduces a positive charge at physiological pH, altering solubility and membrane permeability compared to the neutral sulfonyl group.

Physicochemical and Structural Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Biological Activity/Properties Reference
Target Compound C₁₅H₁₂BrClO₂S 403.68 4-Bromophenylsulfonyl, 4-ClPh N/A (Structural focus)
IIIa (Oxadiazole derivative) C₁₇H₁₂BrClN₂O₂ 403.65 1,3,4-Oxadiazole, 4-ClPh Anti-inflammatory (SI = 0.75)
Aldi-4 C₁₄H₁₇ClNO·HCl 298.21 Piperidinyl, 4-ClPh ALDH inhibition
3-((4-Bromophenyl)thio) analog C₁₆H₁₄BrClO₂S 393.70 4-Bromophenylthio, 4-MeOPh N/A (Structural focus)
1-(4-Bromophenyl)-3-(4-ClPh)-1-propanone C₁₅H₁₂BrClO 323.61 4-Bromophenyl, 4-ClPh N/A (Structural focus)

Research Findings and Implications

  • Hydrogen Bonding and Crystallinity : The sulfonyl group in the target compound may enhance crystal packing efficiency via hydrogen bonds (e.g., S=O···H interactions), as inferred from studies on related sulfonamides .
  • Biological Activity Trends : Oxadiazole-containing analogs (e.g., IIIa) demonstrate that heterocyclic moieties improve pharmacological profiles, whereas sulfonyl groups may favor stability over bioactivity .
  • Safety Profiles : Compounds with lower SI values (e.g., IIIa, SI = 0.75) suggest that electron-withdrawing groups like sulfonyls could be optimized to balance efficacy and toxicity .

Biological Activity

3-[(4-Bromophenyl)sulfonyl]-1-(4-chlorophenyl)-1-propanone, with the molecular formula C15H12BrClO3S, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological evaluations, and potential applications in various fields.

The compound features both bromine and chlorine substituents on its phenyl rings, contributing to its unique chemical reactivity. Its molecular weight is approximately 387.68 g/mol, with a predicted boiling point of 558.6 °C and a density of 1.539 g/cm³ . The presence of these halogens enhances its potential for nucleophilic substitution reactions, which are critical in biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through mechanisms such as:

  • Nucleophilic Substitution : The compound can undergo nucleophilic substitution at the benzylic position, where halogens act as leaving groups, facilitating the formation of reactive intermediates.
  • Enzyme Inhibition : It has been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes .

Antimicrobial Activity

Research indicates that the compound exhibits moderate to strong antibacterial activity against several strains, including Salmonella typhi and Bacillus subtilis. The effectiveness varies with different bacterial species, suggesting a selective mechanism of action .

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other strainsWeak to Moderate

Antioxidant Activity

The antioxidant potential of the compound has been evaluated using the DPPH method. While specific inhibition rates vary among synthesized derivatives, the presence of bromine has been suggested to enhance antioxidant properties .

Enzyme Inhibition

A study highlighted that this compound demonstrates strong inhibitory effects on AChE, with an IC50 value indicating high potency compared to standard inhibitors . This suggests potential applications in treating neurodegenerative diseases.

Case Studies and Research Findings

  • Antimicrobial Study : A synthesized derivative containing a similar sulfonyl group demonstrated significant antimicrobial properties, leading to further investigation into the structure-activity relationship (SAR) of sulfonyl-containing compounds .
  • Neuroprotective Potential : In vitro studies have shown that compounds similar to this compound can inhibit amyloid-beta aggregation, which is crucial in Alzheimer's disease pathology. The compound's ability to bind to the peripheral anionic site (PAS) enhances its neuroprotective profile .
  • Antioxidant Evaluation : Comparative studies indicated that while some derivatives exhibited superior antioxidant activity, this compound remains a valuable candidate for further exploration due to its unique structure .

Q & A

Q. What are the common synthetic routes for preparing 3-[(4-Bromophenyl)sulfonyl]-1-(4-chlorophenyl)-1-propanone?

The compound can be synthesized via condensation reactions involving sulfonyl chloride intermediates and ketone precursors. A typical approach involves:

  • Step 1 : Reacting 4-bromobenzenesulfonyl chloride with a propanone derivative (e.g., 1-(4-chlorophenyl)-1-propanone) under basic conditions (e.g., NaOH in ethanol) to form the sulfonyl linkage.
  • Step 2 : Purification via column chromatography using ethyl acetate/hexane gradients to isolate the product .
  • Key reagents : Sodium hydroxide, ethanol, and anhydrous solvents to minimize hydrolysis of the sulfonyl group .

Q. Which spectroscopic methods are most effective for characterizing this compound?

A combination of techniques ensures accurate structural confirmation:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify aromatic protons (δ 7.4–8.1 ppm for bromophenyl and chlorophenyl groups) and the sulfonyl-ketone backbone (e.g., carbonyl at ~200 ppm in 13^13C NMR) .
  • IR spectroscopy : Strong absorption bands at ~1350 cm1^{-1} (S=O asymmetric stretch) and ~1680 cm1^{-1} (ketone C=O) confirm functional groups .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ at m/z 421.94 for C15_{15}H11_{11}BrClO3_3S) .

Advanced Research Questions

Q. How can X-ray crystallography aid in confirming the molecular structure of this compound?

Single-crystal X-ray diffraction provides unambiguous structural

  • Crystallization : Grow crystals via slow evaporation of a saturated acetone solution.
  • Data collection : Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) to measure reflections.
  • Refinement : Employ SHELX programs (e.g., SHELXL) to refine atomic coordinates, thermal parameters, and hydrogen bonding networks. For example, the dihedral angle between the bromophenyl and chlorophenyl rings can be determined to assess planarity .
  • Validation : Cross-check with spectroscopic data to resolve ambiguities (e.g., confirming sulfonyl group orientation) .

Q. What strategies can resolve contradictions in spectroscopic data during structural elucidation?

Contradictions often arise from overlapping signals or dynamic effects. Mitigation strategies include:

  • 2D NMR : Use COSY and HSQC to resolve proton-proton correlations and assign quaternary carbons.
  • Variable-temperature NMR : Identify conformational flexibility (e.g., hindered rotation around the sulfonyl group) by observing signal splitting at low temperatures.
  • Computational modeling : Compare experimental 1^1H NMR shifts with density functional theory (DFT)-predicted values to validate assignments .

Q. What are the major reaction pathways and potential side products when modifying the sulfonyl or ketone groups in this compound?

Functional group reactivity guides pathway selection:

  • Sulfonyl group :
  • Substitution : React with amines (e.g., piperazine) in DMF to form sulfonamides. Side products may include over-alkylated derivatives .
  • Reduction : Catalytic hydrogenation (Pd/C, H2_2) reduces sulfonyl to thioether, requiring strict control of reaction time to prevent over-reduction .
    • Ketone group :
  • Grignard addition : React with organomagnesium reagents to form tertiary alcohols. Competing enolate formation can occur if bases like LDA are used .

Q. How can researchers design experiments to evaluate the biological activity of this compound in enzyme inhibition studies?

A systematic approach includes:

  • Target selection : Prioritize enzymes with known sensitivity to sulfonyl groups (e.g., kinases, carbonic anhydrases).
  • In vitro assays :
  • Kinetic assays : Measure IC50_{50} values using fluorogenic substrates (e.g., FITC-labeled peptides for proteases).
  • Thermal shift assays : Monitor protein thermal stability shifts to confirm binding .
    • Controls : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase) and validate purity via HPLC (>95%) to exclude confounding effects from impurities .

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